molecular formula C15H15Cl2N5S B12937751 6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine CAS No. 92553-66-7

6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine

Cat. No.: B12937751
CAS No.: 92553-66-7
M. Wt: 368.3 g/mol
InChI Key: XDQFRIAWIKDQMA-UHFFFAOYSA-N
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Description

6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to a purine ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and 9-propyl-9H-purine-2-amine.

    Thioether Formation: The key step involves the reaction of 2,4-dichlorobenzyl chloride with a thiol derivative to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Purine Derivative Coupling: The final step involves the coupling of the thioether intermediate with 9-propyl-9H-purine-2-amine under suitable reaction conditions, such as refluxing in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the dichlorobenzyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified purine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-((2,4-Dichlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione: Another compound with a similar dichlorobenzyl thioether linkage but a different core structure.

    2-[(2,4-Dichlorobenzyl)thio]-6-propylpyrimidin-4-ol: A pyrimidine derivative with similar substituents.

Uniqueness

6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine is unique due to its purine core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

92553-66-7

Molecular Formula

C15H15Cl2N5S

Molecular Weight

368.3 g/mol

IUPAC Name

6-[(2,4-dichlorophenyl)methylsulfanyl]-9-propylpurin-2-amine

InChI

InChI=1S/C15H15Cl2N5S/c1-2-5-22-8-19-12-13(22)20-15(18)21-14(12)23-7-9-3-4-10(16)6-11(9)17/h3-4,6,8H,2,5,7H2,1H3,(H2,18,20,21)

InChI Key

XDQFRIAWIKDQMA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N

Origin of Product

United States

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